BenchChemオンラインストアへようこそ!

1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate

Lipophilicity Drug-likeness ADME prediction

1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate (CAS 774186-81-1) is a synthetic organic compound belonging to the phthalimide–benzoate ester class, characterized by a 1,3-dioxoisoindoline (phthalimide) core esterified with a 3,4-dimethylbenzoic acid moiety. With a molecular formula of C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol, this heterocyclic building block is supplied at analytical purity levels (typically 98%) as confirmed by HPLC, NMR, and LC-MS characterization.

Molecular Formula C17H13NO4
Molecular Weight 295.294
CAS No. 774186-81-1
Cat. No. B2649388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate
CAS774186-81-1
Molecular FormulaC17H13NO4
Molecular Weight295.294
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C
InChIInChI=1S/C17H13NO4/c1-10-7-8-12(9-11(10)2)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-9H,1-2H3
InChIKeyUEBBBWJLXQKDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate (CAS 774186-81-1): Key Physicochemical and Structural Identifiers for Procurement Evaluation


1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate (CAS 774186-81-1) is a synthetic organic compound belonging to the phthalimide–benzoate ester class, characterized by a 1,3-dioxoisoindoline (phthalimide) core esterified with a 3,4-dimethylbenzoic acid moiety. With a molecular formula of C₁₇H₁₃NO₄ and a molecular weight of 295.29 g/mol, this heterocyclic building block is supplied at analytical purity levels (typically 98%) as confirmed by HPLC, NMR, and LC-MS characterization . Its computed physicochemical properties include a topological polar surface area (TPSA) of 63.7 Ų and a predicted XLogP3 of 3.4, values that position it within drug-like chemical space for fragment-based and lead-discovery programs [1]. The compound is commercially available as a research chemical for laboratory-scale synthesis applications.

Procurement Risk: Why Generic Phthalimide–Benzoate Substitution Is Not Supported for 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate (774186-81-1)


Substituting 1,3-dioxoisoindolin-2-yl 3,4-dimethylbenzoate with a structurally related phthalimide–benzoate ester (e.g., the unsubstituted benzoate CAS 58585-84-5, the 4-fluoro-2,6-dimethyl analog CAS 2248407-96-5, or the 3-methoxy derivative CAS 681854-31-9) introduces quantifiable differences in lipophilicity, steric bulk, and electronic character that are known to alter pharmacokinetic behavior, target-binding affinity, and synthetic reactivity within this compound class [1]. In particular, the 3,4-dimethyl substitution pattern on the benzoyl ring increases both steric encumbrance and predicted LogP (XLogP3 3.4) relative to the unsubstituted benzoate (XLogP3 ~2.5), which can materially affect membrane permeability, metabolic stability, and off-rate kinetics in biological assays [2]. Furthermore, phthalimide–benzoate hybrids exhibit a steep structure–activity relationship (SAR), as demonstrated in recent aldose reductase (ALR2) inhibitor campaigns where minor substituent changes on the benzoyl ring shifted inhibitory potency (Kᵢ) by orders of magnitude [3]. Procurement decisions should therefore be guided by the specific substitution pattern rather than generic scaffold similarity.

Quantitative Differentiation Evidence for 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate (774186-81-1) vs. Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 3,4-Dimethyl vs. Unsubstituted and Fluoro-Dimethyl Benzoyl Analogs

The predicted partition coefficient (XLogP3) for 1,3-dioxoisoindolin-2-yl 3,4-dimethylbenzoate is 3.4, representing an intermediate lipophilicity between the unsubstituted benzoate analog (CAS 58585-84-5; XLogP3 ~2.5) and the 4-fluoro-2,6-dimethyl analog (CAS 2248407-96-5; XLogP3 3.5). This ~0.9 log unit increase over the unsubstituted analog corresponds to an approximately 8-fold greater predicted partitioning into nonpolar phases, which is a critical determinant for membrane permeability and metabolic stability in cell-based assays [1]. Within the phthalimide chemotype, lipophilicity has been demonstrated to significantly influence cholinesterase inhibition potency, providing a class-level rationale for selecting a specific LogP window [2].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Implications for Blood–Brain Barrier Penetration

1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate has a TPSA of 63.7 Ų and 3 rotatable bonds, metrics identical to its 4-fluoro-2,6-dimethyl analog (TPSA 63.7 Ų; 3 rotatable bonds) [1]. Both compounds fall below the widely cited CNS drug-likeness thresholds of TPSA < 90 Ų and rotatable bonds ≤ 8, predicting favorable passive blood–brain barrier permeability if other parameters (e.g., H-bond donors) are controlled [2]. In contrast, compounds within the broader phthalimide–benzoate class that incorporate additional polar substituents (e.g., carboxylic acid or sulfonamide groups) exhibit TPSA values > 90 Ų, which predicts reduced CNS exposure and may be advantageous for peripherally restricted target engagement [3].

Blood–brain barrier CNS drug design Physicochemical profiling

Steric and Electronic Modulation by 3,4-Dimethyl Substitution: Impact on Ester Hydrolysis Stability

The 3,4-dimethyl substitution on the benzoyl ring introduces steric hindrance adjacent to the ester carbonyl, which is expected to reduce the rate of hydrolytic cleavage relative to unsubstituted or para-substituted analogs. Quantitative kinetic data on 3,4-dimethylphenyl benzoates demonstrate that the steric effect of ortho- or meta-methyl groups decelerates acid-catalyzed hydrolysis compared to unsubstituted phenyl benzoates (class-level evidence from substituted methyl benzoate hydrolysis studies) [1]. For procurement decisions, this implies that the 3,4-dimethyl derivative may exhibit superior shelf stability in solution and greater resistance to esterase-mediated metabolism in biological assays compared to the unsubstituted benzoate analog (CAS 58585-84-5), although direct head-to-head stability data for the target compound are not available in the public domain .

Ester hydrolysis Steric hindrance Chemical stability

Phthalimide–Benzoate Hybrid SAR: Quantitative ALR2 Inhibitory Potency Benchmarks from the 5a–5m Series

Although 1,3-dioxoisoindolin-2-yl 3,4-dimethylbenzoate itself has not been profiled in published enzyme inhibition assays, the closely related phthalimide–benzoic acid hybrid series (5a–5m) provides quantitative SAR benchmarks that contextualize the importance of benzoyl ring substitution for target engagement. In this series, the para-bromophenyl derivative 5d achieved a Kᵢ of 7.56 nM against human ALR2, whereas non-halogenated or differently substituted analogs showed substantially weaker inhibition (>100-fold range across the series). Steady-state kinetics confirmed competitive inhibition for the active analogs, and molecular docking (PDB 4JIR) revealed that the benzoyl substituent occupies a hydrophobic pocket defined by Trp111, Trp219, and Cys298 [1]. This SAR landscape demonstrates that the specific substitution pattern on the benzoyl ring is a dominant determinant of biochemical potency within the phthalimide–benzoate scaffold, supporting the rationale for selecting and procuring a specific analog such as the 3,4-dimethyl derivative for SAR exploration rather than defaulting to the simplest (unsubstituted) or most readily available variant [2].

Aldose reductase Enzyme inhibition Structure–activity relationship

N-Acyloxyphthalimide Radical Precursor Reactivity: Differentiated Synthetic Utility of 3,4-Dimethylbenzoyl vs. Other Acyl Groups

1,3-Dioxoisoindolin-2-yl esters (N-acyloxyphthalimides) have been established as versatile redox-active ester platforms that serve as precursors to carbon-centered radicals under visible-light photoredox catalysis. In this context, the identity of the acyl group (here, 3,4-dimethylbenzoyl) determines the stability and reactivity profile of the incipient radical species. Aryl carboxyl radicals generated from N-acyloxyphthalimides bearing electron-rich aromatic groups (such as 3,4-dimethylphenyl) exhibit distinct decarboxylation rates and radical addition regioselectivities compared to those derived from electron-deficient or heteroaryl acyl groups [1]. Specifically, methyl substitution on the aromatic ring increases the electron density of the resulting aryl radical, which can enhance addition rates to electron-deficient alkenes in Giese-type reactions. The 3,4-dimethyl substitution pattern further provides a steric environment that can influence diastereoselectivity in radical cyclization cascades—a parameter not tunable with the unsubstituted benzoyl analog [2].

Photoredox catalysis Radical chemistry C–H functionalization

Computed Molecular Complexity and Heavy Atom Count: Differentiation for Fragment-Based Drug Discovery Library Design

1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate has a computed molecular complexity score of 465 and a heavy atom count of 22, placing it at the upper boundary of traditional fragment (MW < 300) space with higher three-dimensionality than the unsubstituted benzoate analog (complexity: 404; heavy atoms: 19) [1]. This incremental increase in structural complexity—driven by the two methyl substituents—provides additional vectors for favorable hydrophobic contacts in protein binding pockets without exceeding fragment-like physicochemical limits. In fragment-based drug discovery, higher-complexity fragments (often termed 'fragment-like lead-like' or FLL compounds) have been demonstrated to yield higher hit rates and more tractable elaboration paths than very low-complexity fragments [2]. The 3,4-dimethyl derivative thus occupies a strategically valuable position in fragment library design that is not interchangeable with the simpler unsubstituted phthalimide–benzoate.

Fragment-based drug discovery Molecular complexity Library design

Evidence-Backed Research and Industrial Application Scenarios for 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate (CAS 774186-81-1)


Aldose Reductase (ALR2) Inhibitor Lead Optimization: Exploring the 3,4-Dimethyl SAR Niche

Based on the established phthalimide–benzoate ALR2 inhibitor SAR (Kᵢ range: 7.56 nM to >100 nM across the 5a–5m series), this compound is positioned for systematic exploration of the 3,4-dimethyl substitution effect within the hydrophobic binding pocket defined by Trp111, Trp219, and Cys298 [1]. Its intermediate lipophilicity (XLogP3 3.4) may balance target engagement with solubility and metabolic stability, making it a rational next-step analog for programs that have already identified activity in halogenated or unsubstituted variants.

Photoredox-Catalyzed C–C Bond Formation Using N-Acyloxyphthalimide Radical Precursors

As an N-acyloxyphthalimide ester, this compound serves as a redox-active precursor to 3,4-dimethylbenzoyl radicals under visible-light photoredox conditions. The electron-rich nature of the 3,4-dimethylphenyl group differentiates its reactivity from electron-deficient or unsubstituted benzoyl analogs in decarboxylative Giese additions, Minisci-type formylations, and C–H amination reactions [2]. Synthetic methodology groups seeking to expand substrate scope libraries would procure this specific acyl variant to diversify radical reactivity profiles.

Fragment-Based Drug Discovery Library Inclusion for CNS-Targeted Programs

With a TPSA of 63.7 Ų (well below the 90 Ų CNS permeability threshold), a molecular weight of 295.29 g/mol (fragment-appropriate), and 3 rotatable bonds, this compound meets physicochemical criteria for CNS fragment library inclusion [3]. Its intermediate complexity (score: 465) and 22 heavy atoms place it in a favorable region of fragment chemical space that balances screening hit rates with synthetic tractability for hit-to-lead optimization [4].

Ester Prodrug or Bioreversible Conjugate Design Leveraging Sterically Shielded Ester Linkage

The 3,4-dimethyl substitution pattern provides steric shielding to the ester carbonyl, which is predicted to modulate the rate of esterase-mediated hydrolysis relative to unsubstituted or para-substituted benzoyl esters. This property is relevant for medicinal chemistry programs exploring prodrug strategies or bioreversible conjugates where controlled hydrolysis kinetics are critical for pharmacokinetic performance [5].

Quote Request

Request a Quote for 1,3-Dioxoisoindolin-2-yl 3,4-dimethylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.